molecular formula C14H20Cl2N2O5 B611872 (2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide CAS No. 74141-69-8

(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide

Cat. No. B611872
CAS RN: 74141-69-8
M. Wt: 367.223
InChI Key: JSRXKUDJDNEKAW-NTQPJNNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Y 14556 is a biochemical.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Studies have developed methods for synthesizing isomeric enaminones, which are closely related to the chemical structure . These methods involve reactions of certain hydroxy-oxo-butenoates with various amines, and the structures of the resultant compounds are analyzed using NMR spectroscopy and X-ray diffractometry (Brbot-Šaranović, Pavlović, & Cindrić, 2000).

  • Chemoselective Reactions : Research into chemoselective reactions involving similar compounds has shown the possibility of synthesizing hexahydro-4-pyrimidinones or oxazolidines from these reactions. Such findings have implications for the synthesis and application of similar complex compounds (Hajji et al., 2002).

  • Amino Acid Derivatives : Amino acid derivatives based on similar compounds, like 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride, have been investigated. These studies provide insights into the synthesis of amino acid sulfonamide derivatives, which can have significant biochemical and pharmacological implications (Riabchenko et al., 2020).

Chemical Structure Analysis

  • Structural Characterization : Research has been conducted on the structural characterization of substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones, which helps in understanding the chemical behavior and potential applications of similar complex compounds (Sedlák et al., 2008).

  • X-Ray Analysis and NMR Studies : Extensive use of X-ray analysis and NMR studies in the research of similar compounds provides a pathway for detailed structural elucidation, which is essential for understanding the potential applications and interactions of the compound (Seela et al., 1984).

properties

CAS RN

74141-69-8

Product Name

(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide

Molecular Formula

C14H20Cl2N2O5

Molecular Weight

367.223

IUPAC Name

Propanamide, 2-amino-N-(3-(dichloromethyl)-3,4,4a,5,6,7-hexahydro-6,8-dihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)-, (3S-(3alpha,4alpha(R*),4abeta,6alpha))-

InChI

InChI=1S/C14H20Cl2N2O5/c1-5(17)11(21)18-10-7-3-6(19)4-8(20)9(7)12(22)23-14(10,2)13(15)16/h5-7,10,13,19-20H,3-4,17H2,1-2H3,(H,18,21)/t5-,6-,7+,10+,14-/m0/s1

InChI Key

JSRXKUDJDNEKAW-NTQPJNNGSA-N

SMILES

C([C@H](C)N)(=O)N[C@H]1[C@@](OC(C=2[C@H]1C[C@@H](CC2O)O)=O)(C)C(Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Y 14556;  Y-14556;  Y14556.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide
Reactant of Route 2
(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide
Reactant of Route 3
(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide
Reactant of Route 4
Reactant of Route 4
(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide
Reactant of Route 5
Reactant of Route 5
(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide
Reactant of Route 6
(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide

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